4-[(2-Fluorobenzyl)oxy]benzoyl chloride
Description
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)10-5-7-12(8-6-10)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIZKOLAIUYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263483 | |
| Record name | 4-[(2-Fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160249-64-8 | |
| Record name | 4-[(2-Fluorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthesis Procedure
-
- 2-Fluorobenzyl alcohol
- Benzoyl chloride
- Pyridine (base)
- Anhydrous dichloromethane or tetrahydrofuran (solvent)
-
- Temperature: Room temperature or slightly elevated (e.g., 20-40°C)
- Time: Typically several hours, depending on the reaction conditions and desired yield
-
- The reaction mixture is quenched with water or an aqueous solution.
- The organic layer is separated and washed with water or a brine solution.
- The solvent is evaporated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography.
Factors Influencing Yield and Purity
- Solvent Choice : Anhydrous solvents are crucial to prevent hydrolysis of benzoyl chloride.
- Base Selection : Pyridine is commonly used due to its mild basicity and ability to facilitate the reaction without side reactions.
- Reaction Temperature : Elevated temperatures can increase the reaction rate but may also lead to side reactions.
Research Findings and Applications
Research on this compound highlights its potential in developing novel therapeutic agents and synthetic pathways. The fluorine atom enhances its reactivity and lipophilicity, making it a candidate for further studies in drug development. Future research may focus on exploring its applications in bioconjugation and the synthesis of fluorinated analogues with potential medicinal properties.
Data Tables
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS No. | 1160249-64-8 |
| Molecular Formula | C14H10ClFO2 |
| Molecular Weight | 264.68 g/mol |
| IUPAC Name | 4-[(2-fluorophenyl)methoxy]benzoyl chloride |
Synthesis Conditions
| Condition | Description |
|---|---|
| Solvent | Anhydrous dichloromethane or tetrahydrofuran |
| Base | Pyridine |
| Temperature | Room temperature to slightly elevated |
| Time | Several hours |
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in reactions with this compound.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are commonly used to prevent hydrolysis.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-[(2-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 2-fluorobenzyl alcohol in the presence of a base such as pyridine. This reaction can be optimized for high yield and purity in industrial settings using automated reactors.
Proteomics Research
This compound is utilized as a reagent for the modification and labeling of proteins. Its acyl chloride group reacts with nucleophilic sites on proteins, enabling covalent bond formation that is crucial for various analytical techniques, including mass spectrometry and enzyme assays.
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceutical agents. Notably, it plays a role in producing therapeutically active compounds such as safinamide and ralfinamide, which are used to treat neurological disorders like epilepsy and Parkinson's disease . The compound's reactivity allows for the development of new drug candidates with enhanced efficacy and specificity.
Material Science
In material science, this compound is employed to prepare advanced materials with tailored properties. Its unique functional groups facilitate the development of polymers and other materials that exhibit specific mechanical or chemical characteristics.
Biological Studies
The compound is also significant in studying enzyme mechanisms and protein interactions. By modifying biomolecules, researchers can investigate biochemical pathways and interactions that are essential for understanding cellular functions.
Case Study 1: Synthesis of Safinamide
Research has demonstrated the effective use of this compound in synthesizing safinamide through acylation reactions. The process yields high enantiomeric purity, making it suitable for pharmaceutical applications aimed at treating CNS disorders .
Case Study 2: Protein Labeling Techniques
In proteomics, this compound has been successfully applied to label proteins for mass spectrometric analysis. The covalent modifications achieved have improved detection sensitivity and specificity, facilitating deeper insights into protein interactions within complex biological systems.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophilic sites on proteins, peptides, and other biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in labeling and modifying biomolecules for various analytical and preparative purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₉Cl₂FO₂)
- Structural Difference : Incorporates two halogens (Cl and F) at the 2- and 6-positions of the benzyl group.
- Impact: Molecular Mass: Higher molecular weight (299.122 g/mol vs. ~264.68 g/mol for the target compound) due to additional chlorine . Reactivity: Increased steric hindrance and electron-withdrawing effects may reduce acylation rates compared to the mono-fluorinated analog. Applications: Likely used in specialized syntheses requiring dual halogenation for enhanced stability or targeted bioactivity.
4-Fluorobenzoyl Chloride (C₇H₄ClFO)
- Structural Difference : Lacks the benzyloxy substituent, simplifying the aromatic core.
- Impact :
4-(4-Phenylbutoxy)benzoyl Chloride (C₁₇H₁₇ClO₂)
- Structural Difference : Features a longer 4-phenylbutoxy chain instead of the fluorobenzyloxy group.
- Impact :
2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl Chloride (C₁₅H₁₂ClFO₃)
- Structural Difference : Contains a methoxy group at the 3-position and a 4-fluorobenzyloxy substituent.
- Electronic Effects: Combined electron-withdrawing (F) and electron-donating (methoxy) groups create a polarized aromatic system.
Comparative Analysis Table
Key Research Findings
- Synthetic Efficiency : The target compound’s analogs, such as compound 15 (), demonstrate high synthetic yields (91%) under mild conditions, underscoring the efficiency of fluorinated benzyloxy groups in nucleophilic substitutions .
- Substituent Position Matters : Patent data () reveal that varying the fluorine’s position (ortho, meta, para) on the benzyl group significantly alters biological activity, highlighting the importance of regiochemistry in drug design.
- Safety Considerations : Acyl chlorides like 4-fluorobenzoyl chloride require rigorous safety protocols (e.g., immediate decontamination; ), a common theme for this reactive class .
Biological Activity
4-[(2-Fluorobenzyl)oxy]benzoyl chloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in drug development.
Chemical Structure and Properties
This compound features a benzoyl chloride moiety linked to a 2-fluorobenzyl ether. The presence of the fluorine atom enhances lipophilicity, potentially affecting the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. A study reported that certain benzoyl chloride derivatives demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells while maintaining lower toxicity in non-cancerous cells .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | LNCaP (prostate cancer) | 10.20 | High |
| Compound B | T47-D (breast cancer) | 18.6 | Moderate |
| This compound | Various | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. Similar compounds have been observed to interfere with cell signaling pathways, leading to apoptosis in malignant cells .
Study 1: Anticancer Screening
A recent study evaluated a series of benzoyl chloride derivatives, including this compound, for their anticancer potential. The study utilized various cancer cell lines and assessed cell viability post-treatment. Results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some achieving significant reductions in cell viability compared to controls .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of benzoyl chloride derivatives. The study found that certain derivatives could inhibit key enzymes involved in tumor growth, providing insight into their potential as therapeutic agents. The specific binding affinities and inhibition constants were determined through biochemical assays .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[(2-fluorobenzyl)oxy]benzoyl chloride, and what critical reaction parameters should be monitored?
- Methodological Answer : A plausible synthesis involves coupling 2-fluorobenzyl alcohol with 4-hydroxybenzoic acid under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether intermediate. Subsequent chlorination with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions yields the target benzoyl chloride. Key parameters include moisture control (to prevent hydrolysis of the acid chloride), reaction temperature (typically 0–25°C for chlorination), and stoichiometric excess of chlorinating agents . Confirm intermediate purity via TLC or HPLC before proceeding.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at 2–8°C. Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles when handling. Conduct glove compatibility tests with the compound, as penetration times vary by manufacturer . Work in a fume hood to avoid inhalation of vapors, and ensure immediate access to neutralizing agents (e.g., sodium bicarbonate) for spills.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm the aromatic substitution pattern and ether/chloride functional groups. IR spectroscopy can identify the C=O stretch (~1760–1800 cm⁻¹) of the acid chloride. Mass spectrometry (EI or ESI) provides molecular ion verification. Cross-reference spectral data with computational predictions (e.g., PubChem or NIST Chemistry WebBook) and analogous compounds like 4-fluorobenzoyl chloride .
Q. What are the primary stability concerns for this compound under laboratory conditions?
- Methodological Answer : The compound is highly moisture-sensitive due to the reactive acyl chloride group. Hydrolysis produces 4-[(2-fluorobenzyl)oxy]benzoic acid, detectable by IR (broad O-H stretch at ~2500–3000 cm⁻¹). Avoid prolonged exposure to light or heat (>40°C), which may accelerate decomposition. Regularly monitor stored samples via F NMR to assess fluoride integrity .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-chlorination or ether cleavage) be minimized during synthesis?
- Methodological Answer : Optimize chlorination by using controlled stoichiometry (1.1–1.3 equivalents of SOCl₂) and catalytic DMF (0.1 eq) to enhance reactivity without over-chlorination. For ether stability, avoid strong acids (e.g., H₂SO₄) and high temperatures (>60°C). Monitor reaction progress via in situ IR or GC-MS to detect by-products like dichlorinated species .
Q. What strategies are effective for resolving low yields in the coupling step between 2-fluorobenzyl alcohol and 4-hydroxybenzoic acid?
- Methodological Answer : If Mitsunobu conditions underperform, consider alternative coupling agents like DCC/DMAP or Ullmann-type catalysis (CuI/ligand systems). Ensure rigorous drying of reagents and solvents (e.g., molecular sieves for THF). Kinetic studies may reveal steric hindrance from the 2-fluorobenzyl group; substituting bulky phosphines (e.g., tris(4-fluorophenyl)phosphine) can improve efficiency .
Q. How can researchers address discrepancies in spectral data between experimental and computational models?
- Methodological Answer : Discrepancies in F NMR shifts or IR stretches may arise from solvent effects or conformational flexibility. Re-run computations with explicit solvent models (e.g., COSMO-RS) and compare to experimental data acquired under identical conditions (solvent, temperature). Validate using databases like NIST or peer-reviewed literature for structurally similar fluorinated benzoyl chlorides .
Q. What regulatory compliance steps are required for international collaboration involving this compound?
- Methodological Answer : While not listed as a Substance of Very High Concern (SVHC) under REACH, ensure compliance with local hazardous chemical regulations (e.g., OSHA HazCom 2012). Document disposal via licensed waste handlers using protocols for corrosive organics (neutralization with alkaline solutions before incineration). Maintain SDS documentation aligned with GHS standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
